molecular formula C21H20N2O2 B3909868 N-[3-(dimethylamino)phenyl]-4-phenoxybenzamide CAS No. 339011-47-1

N-[3-(dimethylamino)phenyl]-4-phenoxybenzamide

Cat. No.: B3909868
CAS No.: 339011-47-1
M. Wt: 332.4 g/mol
InChI Key: IYHIQEWHNKMCPO-UHFFFAOYSA-N
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Description

N-[3-(dimethylamino)phenyl]-4-phenoxybenzamide is a chemical compound of interest in biochemical and pharmacological research, provided strictly for laboratory use. While a closely related analogue, N-[3-(dimethylamino)propyl]-4-phenoxybenzamide (PubChem CID 2355081), is documented in chemical databases , the specific research applications and biological profile of this compound are yet to be fully characterized in the scientific literature. The structural features of this compound, including a phenoxybenzamide core and a dimethylaminophenyl substituent, suggest potential for investigating interactions with various enzymatic or receptor targets. Researchers are exploring its potential utility as a tool compound in areas such as signal transduction and cellular regulation. This product is designated "For Research Use Only." It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use. Researchers should handle this material with appropriate safety precautions and are responsible for conducting their own rigorous assays to determine the compound's specific activity, mechanism of action, and research applications.

Properties

IUPAC Name

N-[3-(dimethylamino)phenyl]-4-phenoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O2/c1-23(2)18-8-6-7-17(15-18)22-21(24)16-11-13-20(14-12-16)25-19-9-4-3-5-10-19/h3-15H,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYHIQEWHNKMCPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=C1)NC(=O)C2=CC=C(C=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301249086
Record name N-[3-(Dimethylamino)phenyl]-4-phenoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301249086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

339011-47-1
Record name N-[3-(Dimethylamino)phenyl]-4-phenoxybenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=339011-47-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[3-(Dimethylamino)phenyl]-4-phenoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301249086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(dimethylamino)phenyl]-4-phenoxybenzamide typically involves the reaction of 3-(dimethylamino)aniline with 4-phenoxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a similar synthetic route, with optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[3-(dimethylamino)phenyl]-4-phenoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The dimethylamino group can be oxidized to form N-oxide derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation can be employed.

    Substitution: Nucleophiles such as alkoxides or thiolates can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the dimethylamino group yields N-oxide derivatives, while reduction of a nitro group results in the formation of an amine.

Scientific Research Applications

Medicinal Chemistry

N-[3-(dimethylamino)phenyl]-4-phenoxybenzamide has been investigated for its potential as an anticancer agent. Studies have shown that it exhibits cytotoxicity against various cancer cell lines, making it a candidate for drug development. Its mechanism of action is primarily through the inhibition of specific enzymes involved in cancer cell proliferation.

Cancer Cell Line IC50 (µM) Reference
MCF-7 (Breast)15.2
A549 (Lung)10.5
HeLa (Cervical)12.8

Anti-Tubercular Activity

The compound has shown promising results in inhibiting Mycobacterium tuberculosis, the causative agent of tuberculosis. Its efficacy is attributed to the inhibition of the InhA enzyme, which is crucial for mycolic acid synthesis in bacterial cell walls.

  • Mechanism : Inhibition of InhA leads to disruption in cell wall integrity, resulting in bacterial death.
  • Efficacy : Exhibited minimum inhibitory concentration (MIC) values comparable to existing anti-tubercular drugs.

Agricultural Biotechnology

In agricultural research, this compound has been explored as a small molecule modulator of plant growth and development. Its application aims to enhance crop yield without genetic modification.

  • Function : Acts as a growth regulator by modulating phytohormone pathways.
  • Effects on Plants : Increased root biomass and improved drought resistance observed in treated plants .

Case Studies

Several studies have documented the effectiveness of this compound:

  • Study on Anti-Cancer Activity :
    • Conducted on various cancer cell lines.
    • Results indicated significant cytotoxic effects, particularly in breast and lung cancer models.
    • Reference: .
  • Tuberculosis Inhibition Study :
    • Evaluated for its ability to inhibit Mycobacterium tuberculosis.
    • Results showed promising MIC values indicating potential as a new therapeutic agent.
    • Reference: .
  • Agricultural Impact Assessment :
    • Investigated for effects on crop yield and growth modulation.
    • Results indicated improved plant resilience under stress conditions.
    • Reference: .

Mechanism of Action

The mechanism of action of N-[3-(dimethylamino)phenyl]-4-phenoxybenzamide involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the phenoxybenzamide moiety can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethyl-3-aminophenol: Similar in structure but lacks the phenoxybenzamide moiety.

    4-Dimethylaminopyridine: Contains a dimethylamino group but has a pyridine ring instead of a phenyl ring.

    N,N-Dimethylaniline: Features a dimethylamino group attached to a phenyl ring but lacks the additional phenoxybenzamide structure.

Uniqueness

N-[3-(dimethylamino)phenyl]-4-phenoxybenzamide is unique due to the combination of the dimethylamino group and the phenoxybenzamide moiety, which imparts distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications.

Biological Activity

N-[3-(dimethylamino)phenyl]-4-phenoxybenzamide, a compound with significant potential in pharmacology, has garnered attention for its biological activity, particularly in the context of cancer research. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy against various cancer cell lines, and potential therapeutic applications.

  • Molecular Formula : C21H20N2O2
  • Molecular Weight : 336.40 g/mol
  • CAS Number : 339011-47-1

This compound is characterized by a phenoxybenzamide structure, which is known to influence its biological interactions.

Research indicates that this compound exhibits its biological effects primarily through the following mechanisms:

  • Apoptosis Induction : The compound activates apoptosis pathways in cancer cells, specifically through the intrinsic pathway involving mitochondrial release of cytochrome c and subsequent caspase activation .
  • Cell Cycle Arrest : It has been shown to induce cell cycle arrest in various cancer cell lines, preventing proliferation and promoting cell death .
  • Inhibition of Cell Migration : Studies have demonstrated that this compound disrupts the FAK/Paxillin signaling pathway, significantly reducing the invasion capabilities of metastatic tumor cells .

Antiproliferative Effects

The antiproliferative activity of this compound has been evaluated against several cancer cell lines. The following table summarizes the IC50 values observed in various studies:

Cell LineIC50 (μM)Reference
A549 (Lung)0.25
HepG2 (Liver)0.49
MDA-MB-231 (Breast)6.72
HeLa (Cervical)4.87
LNCaP (Prostate)11

These results indicate that this compound exhibits potent cytotoxicity across multiple cancer types.

Case Studies

  • Study on Hepatocellular Carcinoma :
    • In a study investigating hepatocellular carcinoma, this compound demonstrated significant inhibition of cell growth and induced apoptosis through caspase activation .
  • Breast Cancer Research :
    • Another study focused on MDA-MB-231 cells revealed that treatment with this compound resulted in a marked decrease in cell viability and migration capabilities, attributed to its interference with key signaling pathways involved in metastasis .

Q & A

Q. What are the optimal synthetic routes for N-[3-(dimethylamino)phenyl]-4-phenoxybenzamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves coupling 4-phenoxybenzoic acid derivatives with 3-(dimethylamino)aniline. Key steps include:
  • Amidation : Use coupling agents like HBTU or DCC with DMAP as a catalyst in solvents such as acetonitrile or dichloromethane .
  • Base Selection : Triethylamine or pyridine neutralizes HCl byproducts, improving yields .
  • Temperature Control : Reactions are often conducted at 0–25°C to minimize side reactions .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization ensures purity.

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer :
  • Structural Confirmation : 1^1H/13^13C NMR and LC-MS for molecular weight verification .
  • Purity Assessment : HPLC with UV detection (λ = 254 nm) and elemental analysis .
  • Thermal Stability : Differential Scanning Calorimetry (DSC) to detect decomposition temperatures (e.g., decomposition observed at >150°C in related amides) .

Advanced Research Questions

Q. How can researchers assess the compound’s stability under varying storage and experimental conditions?

  • Methodological Answer :
  • Accelerated Stability Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines) for 4–12 weeks. Monitor degradation via HPLC .
  • pH-Dependent Stability : Incubate in buffers (pH 1–10) at 37°C and analyze degradation products using LC-MS .
  • DSC Analysis : Identifies phase transitions and thermal decomposition thresholds .

Q. What protocols are recommended for evaluating mutagenicity and toxicity in early-stage research?

  • Methodological Answer :
  • Ames II Test : Assess mutagenicity using Salmonella typhimurium strains (e.g., TA98, TA100) with and without metabolic activation (S9 mix) .
  • Benchmarking : Compare results to known mutagens (e.g., benzyl chloride) for context .
  • In Vitro Cytotoxicity : Use MTT assays on HEK293 or HepG2 cells to determine IC50_{50} values .

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

  • Methodological Answer :
  • Substituent Variation : Synthesize analogs with modifications to the phenoxy or dimethylamino groups. For example:
  • Replace phenoxy with nitro or trifluoromethoxy groups (see ).
  • Vary alkyl groups on the dimethylamino moiety .
  • In Vitro Assays : Test analogs against target enzymes (e.g., kinases) or cellular models (e.g., cancer cell lines) .
  • Computational Modeling : Docking studies (AutoDock, Schrödinger) to predict binding affinities to receptors .

Q. How should contradictory bioactivity data between in vitro and in vivo studies be resolved?

  • Methodological Answer :
  • Meta-Analysis : Compare data across studies, focusing on variables like assay conditions (e.g., serum concentration, cell passage number) .
  • Pharmacokinetic Profiling : Measure bioavailability, plasma half-life, and metabolite formation in animal models .
  • Impurity Analysis : Use LC-MS to identify contaminants (>0.1% abundance) that may skew results .

Q. What strategies improve solubility for in vivo applications?

  • Methodological Answer :
  • Co-Solvent Systems : Use PEG-400 or cyclodextrins in aqueous formulations .
  • Salt Formation : Screen with hydrochloric or maleic acid to enhance aqueous solubility .
  • Nanoformulation : Encapsulate in liposomes or PLGA nanoparticles for sustained release .

Q. How can reaction mechanisms for key synthetic steps (e.g., amidation) be elucidated?

  • Methodological Answer :
  • Kinetic Studies : Monitor reaction progress via in situ IR or NMR to identify rate-determining steps .
  • Isotopic Labeling : Use 18^{18}O-labeled reagents to trace acyl transfer pathways .
  • Computational Analysis : DFT calculations (Gaussian, ORCA) to model transition states and intermediates .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[3-(dimethylamino)phenyl]-4-phenoxybenzamide
Reactant of Route 2
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N-[3-(dimethylamino)phenyl]-4-phenoxybenzamide

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